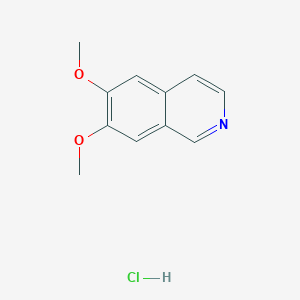

6,7-Dimethoxyisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethoxyisoquinoline hydrochloride is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

6,7-Dimethoxyisoquinoline hydrochloride can be synthesized through a one-pot reaction method that simplifies the process and enhances yield. The synthesis involves starting materials such as 3,4-dimethoxy phenethylamine and formylation reagents, leading to a product with over 99% purity and a yield exceeding 75% . This efficient synthesis method is crucial for industrial applications and the production of pharmaceutical intermediates.

Huntington's Disease Treatment

One of the most significant applications of this compound is its role as an intermediate in the synthesis of tetrabenazine, a drug approved for the treatment of Huntington's disease. Tetrabenazine functions by depleting monoamines from nerve terminals, thereby alleviating chorea symptoms associated with the disease . The structural similarity between this compound and tetrabenazine underlines its importance in neuropharmacology.

Anticancer Activity

Research has indicated that derivatives of isoquinoline compounds exhibit anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cell proliferation in human cancer cell lines such as HCT-116 and MCF-7 . The structure-activity relationship (SAR) analyses suggest that modifications to the isoquinoline structure can enhance its potency against cancer cells.

Inhibition of Glutamine Fructose-6-Phosphate Amidotransferase

Another notable application is the development of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives as potent inhibitors of glutamine fructose-6-phosphate amidotransferase (GFAT), an enzyme involved in glucose metabolism. These derivatives have shown promising results in reducing glucose levels in animal models, indicating potential for diabetes management .

Antibacterial Properties

Recent studies have explored the antibacterial effects of isoquinoline derivatives on bacterial strains like Staphylococcus aureus and Enterococcus faecalis. The compounds demonstrated varying degrees of antibacterial activity, with some derivatives exhibiting significant inhibition against methicillin-resistant strains . This highlights the potential for developing new antibacterial agents based on the isoquinoline scaffold.

Antiviral and Anti-inflammatory Effects

Isoquinoline analogs have been reported to possess anti-inflammatory and antiviral activities. These compounds may inhibit viral replication or modulate inflammatory responses, making them candidates for further research in treating viral infections and inflammatory diseases .

Propriétés

Numéro CAS |

63768-19-4 |

|---|---|

Formule moléculaire |

C11H12ClNO2 |

Poids moléculaire |

225.67 g/mol |

Nom IUPAC |

6,7-dimethoxyisoquinoline;hydrochloride |

InChI |

InChI=1S/C11H11NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h3-7H,1-2H3;1H |

Clé InChI |

BYJOKRGUWGQYKA-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C=NC=CC2=C1)OC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.